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Compound of Interest

Compound Name: 2-Hexanol butanoate

Cat. No.: B1615894

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hexanol
butanoate, also known as sec-hexyl butyrate, in flavor and fragrance research. This document
includes details on its organoleptic properties, applications, and protocols for its synthesis,
analysis, and sensory evaluation.

Introduction to 2-Hexanol Butanoate

2-Hexanol butanoate is an organic ester characterized by its distinct fruity aroma. It is found
as a natural volatile component in some fruits, contributing to their characteristic scent profiles.
In the flavor and fragrance industry, it is utilized to impart or enhance fruity notes in a variety of
products.

Chemical Structure:
Synonyms:

e sec-Hexyl butyrate

e Hexan-2-yl butanoate

» Butanoic acid, 1-methylpentyl ester[1]
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Organoleptic Profile and Applications

2-Hexanol butanoate is primarily valued for its potent fruity aroma. Its sensory characteristics
make it a versatile ingredient in both flavor and fragrance formulations.

Odor and Flavor Profile:

Attribute Description

Odor Fruity, banana, fleshy, ripe[1]

(Not explicitly found in search results, but
Flavor expected to be fruity and sweet based on its

odor profile)

Applications:

While specific quantitative data for the concentration of 2-Hexanol butanoate in commercial
products is not readily available in the public domain, its characteristic aroma suggests its use
in the following applications. The use levels provided are based on those of the closely related
compound, n-hexyl butyrate, and should be considered as a starting point for formulation
development.
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Application Category

Potential Use

Recommended Starting
Concentration (as n-hexyl

butyrate)
Fruit juices, carbonated drinks,
Beverages 2.1-2.6 ppm[2]
flavored waters
. Hard candies, chewing gum,
Confectionery ) o 7.8 ppm[2]
fruit-flavored fillings
Fruit fillings, icings, flavored
Bakery 8.6 ppm[2]
cakes
Dai Yogurts, ice creams, fruit- (Not specified, formulation
air
Y flavored milk dependent)
Perfumes, lotions, soaps, air Up to 8.0% in fragrance
Fragrances

fresheners

concentrate[3]

Experimental Protocols
Synthesis of 2-Hexanol Butanoate (Fischer

Esterification)

This protocol describes the synthesis of 2-Hexanol butanoate via the acid-catalyzed

esterification of 2-hexanol and butyric acid.

Materials:
e 2-Hexanol

» Butyric acid

o Concentrated sulfuric acid (catalyst)

e Anhydrous sodium sulfate

e Saturated sodium bicarbonate solution

 Brine (saturated sodium chloride solution)
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» Diethyl ether (or other suitable extraction solvent)
e Round-bottom flask

e Reflux condenser

e Separatory funnel

» Beakers and Erlenmeyer flasks

e Heating mantle

e Rotary evaporator

Procedure:

e Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-hexanol and
butyric acid.

» Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately
1-2% of the total reactant weight) to the mixture while stirring.

o Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The
reaction temperature will depend on the boiling point of the reactants. Continue the reflux for
2-4 hours to drive the reaction towards completion. The progress of the reaction can be
monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

o Work-up:

o

Allow the reaction mixture to cool to room temperature.

[e]

Transfer the mixture to a separatory funnel.

o

Add an equal volume of diethyl ether to dilute the mixture.

[¢]

Wash the organic layer sequentially with:
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» Saturated sodium bicarbonate solution to neutralize the excess acid (caution: CO2
evolution). Repeat until no more gas evolves.

= Water.

= Brine to remove excess water.

e Drying and Concentration:
o Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.
o Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.
o Remove the solvent using a rotary evaporator to obtain the crude 2-Hexanol butanoate.

 Purification (Optional): The crude product can be further purified by fractional distillation
under reduced pressure to obtain a higher purity product.

Work-up > > Concentration >
(Extraction & Washes) ‘ Drying|(Naz504) ‘ (Rotary Evaporation) -

- G
H2S0a (catalyst)

Click to download full resolution via product page

Fischer Esterification Workflow for 2-Hexanol Butanoate Synthesis.

Analytical Protocol: Quantification by Gas
Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of 2-Hexanol butanoate in a
liquid matrix (e.g., a beverage).

Materials and Equipment:

o Gas chromatograph coupled to a mass spectrometer (GC-MS)
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o Appropriate GC column (e.g., DB-5ms or equivalent)
e Helium (carrier gas)

e 2-Hexanol butanoate standard

e Internal standard (e.g., n-octanol)

» Extraction solvent (e.g., dichloromethane or hexane)
e Anhydrous sodium sulfate

 Vials for sample and standard preparation

o Micropipettes

e Centrifuge

Procedure:

o Standard Preparation: Prepare a stock solution of 2-Hexanol butanoate in a suitable solvent
(e.g., ethanol). From the stock solution, prepare a series of calibration standards of known
concentrations. Spike each standard with a fixed concentration of the internal standard.

o Sample Preparation (Liquid-Liquid Extraction):

o To a known volume of the sample (e.g., 10 mL), add a known amount of the internal
standard.

o Add an equal volume of extraction solvent (e.g., dichloromethane).
o Vortex or shake vigorously for 1-2 minutes.
o Centrifuge to separate the layers.

o Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous
sodium sulfate to remove any residual water.

o Transfer the dried extract to a GC vial for analysis.
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e GC-MS Analysis:
o Injector: Set to a suitable temperature (e.g., 250°C) and splitless mode.
o Oven Program:
» [nitial temperature: 40°C, hold for 2 minutes.
= Ramp: Increase to 250°C at a rate of 10°C/minute.
= Hold at 250°C for 5 minutes.
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
o Mass Spectrometer:
» |onization mode: Electron lonization (EIl) at 70 eV.
= Scan range: m/z 40-300.
» Source and transfer line temperatures: 230°C and 280°C, respectively.

o Data Analysis:

[e]

Identify the peaks for 2-Hexanol butanoate and the internal standard based on their
retention times and mass spectra.

o Integrate the peak areas.

o Construct a calibration curve by plotting the ratio of the peak area of 2-Hexanol
butanoate to the peak area of the internal standard against the concentration of the
standards.

o Determine the concentration of 2-Hexanol butanoate in the sample by using the
calibration curve.
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Workflow for GC-MS analysis of 2-Hexanol butanoate.
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Sensory Evaluation Protocol: Triangle Test

This protocol is designed to determine if a perceptible difference exists between two samples,
for example, a standard product and a product formulated with 2-Hexanol butanoate.

Materials:

Two product samples to be compared (A and B).

Identical, odor-free tasting cups, labeled with random three-digit codes.

Water and unsalted crackers for palate cleansing.

A quiet, well-ventilated, and odor-free environment.

A panel of at least 20-30 trained or consumer panelists.
Procedure:

e Sample Preparation:

o Prepare the two samples (A and B) to be evaluated.

o Present each panelist with three samples in a randomized order. Two of the samples will
be identical (e.g., A, A, B or B, B, A). The order of presentation should be randomized for
each panelist.

o Panelist Instructions:
o Instruct the panelists to evaluate the samples from left to right.
o Panelists should be instructed to assess the aroma and then the flavor of each sample.

o Provide water and unsalted crackers for panelists to cleanse their palates between
samples.

o Evaluation:

o Ask the panelists to identify the sample that is different from the other two.
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o Even if they are not certain, they should make their best guess.

o Data Analysis:

o Record the number of correct identifications.

o Use a statistical table for triangle tests (based on the number of panelists and the number
of correct responses) to determine if there is a statistically significant difference between
the two samples.
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Workflow for a Triangle Test Sensory Evaluation.
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Olfactory Signaling Pathway for Fruity Esters

The perception of fruity esters like 2-Hexanol butanoate begins with the interaction of the
odorant molecule with specific olfactory receptors (ORs) located on the cilia of olfactory
sensory neurons in the nasal cavity. While the specific receptor for 2-Hexanol butanoate has
not been definitively identified, the general pathway for the perception of fruity esters is
understood to follow the canonical G-protein coupled receptor (GPCR) signaling cascade.
Some butyrate esters have been shown to interact with olfactory receptors such as
Olfr78/OR51E2 and OIfr558/OR51E1[4][5][6].

Proposed Signaling Pathway:

e Binding: 2-Hexanol butanoate, being a volatile molecule, travels to the olfactory epithelium
and binds to a specific olfactory receptor.

¢ G-Protein Activation: This binding event causes a conformational change in the OR, which in
turn activates a coupled G-protein (Goolf).

o Adenylate Cyclase Activation: The activated Gaolf stimulates adenylyl cyclase 11l (ACIII).
e CAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (CAMP).

» lon Channel Opening: The increase in intracellular cAMP concentration leads to the opening
of cyclic nucleotide-gated (CNG) ion channels.

» Depolarization: The opening of CNG channels allows for an influx of cations (Na+ and
Ca2+), causing a depolarization of the olfactory sensory neuron's membrane.

» Signal Transmission: This depolarization generates an action potential that is transmitted
along the axon of the neuron to the olfactory bulb in the brain.

» Signal Processing: In the olfactory bulb, the signal is processed and then relayed to higher
olfactory cortices, leading to the perception of a "fruity” and "banana-like" scent.
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Proposed olfactory signaling pathway for fruity esters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.benchchem.com/product/b1615894?utm_src=pdf-custom-synthesis
https://www.perfumerflavorist.com/flavor/ingredients/article/21856992/flavor-bites-hexyl-butyrate-and-hexanoate
https://pubs.acs.org/doi/10.1021/acsomega.2c02247
https://www.thegoodscentscompany.com/data/rw1023951.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7961910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7961910/
https://pubmed.ncbi.nlm.nih.gov/33862459/
https://pubmed.ncbi.nlm.nih.gov/33862459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11002167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11002167/
https://www.benchchem.com/product/b1615894#applications-of-2-hexanol-butanoate-in-flavor-and-fragrance-research
https://www.benchchem.com/product/b1615894#applications-of-2-hexanol-butanoate-in-flavor-and-fragrance-research
https://www.benchchem.com/product/b1615894#applications-of-2-hexanol-butanoate-in-flavor-and-fragrance-research
https://www.benchchem.com/product/b1615894#applications-of-2-hexanol-butanoate-in-flavor-and-fragrance-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1615894?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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